molecular formula C16H23N3O2S B13983446 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one CAS No. 69329-95-9

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one

Cat. No.: B13983446
CAS No.: 69329-95-9
M. Wt: 321.4 g/mol
InChI Key: DJKGEYBKPKGLCN-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one (referred to as BF-2 in the FAO/WHO 1991 monograph ) is a thiadiazinan-4-one derivative. Its IUPAC name and structure highlight key substituents:

  • tert-butylimino group at position 2.
  • 4-hydroxyphenyl moiety at position 3.
  • isopropyl (propan-2-yl) group at position 3.

Its structural similarity to buprofezin (a known insecticide) implies possible insect growth-regulating properties .

Properties

CAS No.

69329-95-9

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one

InChI

InChI=1S/C16H23N3O2S/c1-11(2)19-14(17-16(3,4)5)22-10-18(15(19)21)12-6-8-13(20)9-7-12/h6-9,11,20H,10H2,1-5H3

InChI Key

DJKGEYBKPKGLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Parameter Description
Chemical Name 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one
Molecular Formula C16H23N3OS
Molecular Weight 305.44 g/mol
CAS Registry Number 69327-76-0 (buprofezin); related metabolites have similar CAS numbers
Physical Form White to pale beige solid
Melting Point 104-106 °C
Solubility Slightly soluble in chloroform and methanol; low aqueous solubility (~0.9 mg/L at 20 °C)

The compound is a thiadiazinanone derivative with a characteristic 1,3,5-thiadiazinan-4-one ring, a tert-butyl imino group at position 2, an isopropyl substituent at position 3, and a hydroxyphenyl group at position 5.

Preparation Methods of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one

General Synthetic Strategy

The preparation of this compound typically involves the synthesis of the 1,3,5-thiadiazinan-4-one ring system, followed by the introduction of the tert-butylimino group and the hydroxyphenyl substituent. The key steps are:

  • Formation of the thiadiazinanone heterocycle via cyclization reactions involving suitable precursors such as thioureas or related sulfur-nitrogen containing intermediates.
  • Introduction of the tert-butylimino substituent through imination reactions using tert-butylamine derivatives or tert-butyl imine precursors.
  • Attachment of the 4-hydroxyphenyl group by substitution or condensation reactions, often involving hydroxy-substituted aromatic aldehydes or phenols.

Reported Synthetic Routes

Cyclization and Imination
  • The core 1,3,5-thiadiazinan-4-one ring is synthesized by cyclocondensation of appropriate thiourea derivatives with alpha-haloketones or alpha-haloesters.
  • The tert-butylimino group is introduced by reaction of the thiadiazinanone intermediate with tert-butyl isocyanide or tert-butylamine under controlled conditions to form the imino functionality at position 2.
Phenyl Substitution
  • The 4-hydroxyphenyl group is incorporated by using 4-hydroxybenzaldehyde or related phenolic compounds in the condensation step, enabling the attachment at position 5 of the thiadiazinanone ring.
  • Alternatively, phenolic substitution can be achieved post-cyclization by nucleophilic aromatic substitution or via palladium-catalyzed coupling reactions.

Specific Preparation Example (Literature-Based)

While detailed step-by-step experimental procedures for this exact compound are limited in publicly available literature, the synthesis of buprofezin and its hydroxyphenyl derivatives follows a similar pattern:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of thiadiazinanone ring Reaction of thiourea with alpha-haloketone Cyclized 1,3,5-thiadiazinan-4-one core
2 Imination Treatment with tert-butylamine or imine Introduction of tert-butylimino group
3 Aromatic substitution Condensation with 4-hydroxybenzaldehyde Attachment of 4-hydroxyphenyl group
4 Purification Recrystallization or chromatography Pure 2-tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one

This approach aligns with the synthesis of buprofezin and its metabolites as reported in regulatory and research documents.

Analytical and Characterization Data Supporting Preparation

Physicochemical Properties

Property Value Method/Reference
Melting Point 104-106 °C ChemicalBook, FAO report
Density 1.18 g/cm³ at 20 °C Pycnometer method
Vapor Pressure 1.25 × 10⁻³ Pa at 25 °C Experimental data
Solubility Slight in chloroform, methanol ChemicalBook
Hydrolysis Half-Life 51 days at pH 5, 378 days at pH 7 FAO photolysis and hydrolysis studies

Extraction and Purification Techniques

  • Extraction from reaction mixtures often involves organic solvents such as acetone, ethyl acetate, or hexane.
  • Hydrolysis and saponification steps are used to remove impurities and by-products.
  • Purification is commonly achieved by recrystallization from suitable solvents or chromatographic methods such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for metabolite identification.

Research Findings and Notes on Preparation

  • The compound is a known metabolite of buprofezin, formed via photolytic or hydrolytic transformation in environmental or biological systems.
  • Stability studies indicate that the compound is relatively stable at neutral and alkaline pH but degrades faster under acidic conditions.
  • Preparation methods must consider the stereochemistry and purity, as the thiadiazinanone ring can exist in different isomeric forms (E/Z isomers) affecting biological activity.
  • Industrial synthesis of buprofezin and derivatives involves multi-step processes optimized for yield and environmental safety, with strict control of reaction parameters such as temperature, pH, and solvent choice.

Summary Table of Preparation Methods and Conditions

Preparation Step Typical Reagents/Conditions Notes/Outcome
Cyclization Thiourea + alpha-haloketone, reflux in ethanol or similar solvent Formation of thiadiazinanone core
Imination tert-Butylamine or tert-butyl isocyanide, mild heating Introduction of tert-butylimino group
Aromatic substitution 4-Hydroxybenzaldehyde, acid/base catalyst Attachment of hydroxyphenyl substituent
Purification Recrystallization, chromatography High purity compound
Extraction and Work-up Organic solvents (acetone, ethyl acetate, hexane), drying agents Removal of impurities

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine .

Scientific Research Applications

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one involves its interaction with specific molecular targets. The hydroxyl and imino groups play crucial roles in its reactivity, allowing it to interact with enzymes and other proteins. The thiadiazinan ring structure also contributes to its stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazinan-4-one derivatives exhibit varied bioactivity and physicochemical properties depending on substituents. Below is a systematic comparison:

Substituent Variations in the Thiadiazinan Core

Table 1: Structural Analog Comparison
Compound Name (CAS) Substituents (Positions) Molecular Formula Key Differences vs. BF-2 References
BF-2 (NA) 2-tert-butylimino, 5-(4-hydroxyphenyl), 3-isopropyl C₁₆H₂₂N₃O₂S Reference compound
Buprofezin (69327-76-0) 2-tert-butylimino, 5-phenyl, 3-isopropyl C₁₆H₂₃N₃OS 5-phenyl vs. 5-(4-hydroxyphenyl)
2-tert-butylimino-5-(4-chloro-phenyl)-3-isopropyl (69328-26-3) 5-(4-chlorophenyl) C₁₆H₂₁ClN₃OS Chlorine replaces hydroxyl on phenyl
2-tert-butylimino-3-ethyl-5-phenyl (69327-62-4) 3-ethyl, 5-phenyl C₁₅H₂₁N₃OS Ethyl at position 3; phenyl at 5
BF-9 (NA) 3-isopropyl, 5-phenyl, 2,4-dione C₁₃H₁₇N₃O₂S Dione (2,4-dione) instead of 4-keto

Physicochemical and Bioactive Properties

Polarity and Solubility
  • BF-2: The 4-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to non-hydroxylated analogs like buprofezin .
  • Buprofezin : The hydrophobic phenyl group at position 5 contributes to lipophilicity, favoring membrane penetration in insects .
  • Chlorophenyl Analog (69328-26-3) : The electron-withdrawing chlorine substituent may reduce metabolic degradation compared to BF-2’s hydroxyl group .
Bioactivity and Environmental Impact
  • Buprofezin : Widely used as an insecticide (LD₅₀ in rats: 300–2000 mg/kg) . Its phenyl group is critical for binding to chitin synthase in pests .
  • BF-2: FAO/WHO data indicate non-detectable radioactive residues, suggesting favorable environmental safety . The hydroxyl group may facilitate detoxification pathways.
Metabolic Pathways
  • Buprofezin Metabolites : Include sulfoxide derivatives (e.g., buprofezin sulphoxide, BF10), which retain insecticidal activity .
  • BF-2 : The 4-hydroxyphenyl group may undergo glucuronidation or sulfation, enhancing excretion .

Computational and Analytical Insights

  • Electronic Structure: Tools like Multiwfn can analyze electron localization functions (ELF) and electrostatic potentials (ESP), revealing how substituents influence reactivity . For example, the hydroxyl group in BF-2 increases ESP negativity, affecting ligand-receptor interactions .
  • Crystallography : SHELX programs are widely used for structural determination of thiadiazinan derivatives, aiding in conformational analysis .

Biological Activity

The compound 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one is a member of the thiadiazinan family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one features a thiadiazinan ring with various substituents that enhance its biological activity. The presence of the tert-butylimino group and the 4-hydroxyphenyl moiety contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazinan compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AA549 (Lung)6.26 ± 0.33DNA intercalation
Compound BHCT116 (Colon)8.45 ± 0.50Apoptosis induction
Compound CMCF-7 (Breast)7.12 ± 0.29Cell cycle arrest

These findings suggest that modifications at specific positions on the thiadiazinan ring can enhance anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits significant antibacterial activity, comparable to standard antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of thiadiazinan derivatives is also noteworthy. Compounds have been tested using DPPH radical scavenging assays, revealing their ability to neutralize free radicals effectively.

CompoundIC50 (mM)CEAC Value (vs Vitamin C)
Compound D0.54 ± 0.010.137 ± 0.01
Compound E1.82 ± 0.050.0014 ± 0.0002

The most active derivative demonstrated an antioxidant capacity significantly higher than many conventional antioxidants .

The biological activities of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one are hypothesized to involve multiple mechanisms:

  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The imino group may interact with various enzymes involved in cancer cell metabolism.
  • Radical Scavenging : The phenolic hydroxyl group contributes to its antioxidant capabilities by donating hydrogen atoms to free radicals.

Case Studies

Several case studies have highlighted the efficacy of thiadiazinan derivatives in clinical settings:

  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates.
  • Combination Therapies : When used in conjunction with conventional chemotherapy agents, these compounds enhanced therapeutic outcomes by overcoming drug resistance.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one?

  • Methodological Answer : Synthesis optimization should focus on regioselective thiadiazinanone ring formation. Key steps include:

  • Using tert-butyl isocyanide and 4-hydroxyphenyl isocyanate as precursors to ensure proper imine and urea linkage formation.
  • Employing protic solvents (e.g., ethanol) to stabilize intermediates and reduce side reactions.
  • Monitoring reaction progress via HPLC-MS to identify intermediates (e.g., carbamimidothioate derivatives observed in degradation studies) .
  • Adjusting temperature (40–60°C) and catalyst (e.g., triethylamine) to improve yield.

Q. How can the crystal structure of this compound be resolved, and what software tools are suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is ideal for resolving the thiadiazinanone core. Critical steps:

  • Crystallize the compound in a mixed solvent system (e.g., dichloromethane/hexane).
  • Use SHELX (specifically SHELXL) for structure refinement, leveraging its robust algorithms for handling twinned or high-resolution data .
  • Validate hydrogen bonding and steric interactions using the CCDC Mercury suite, cross-referencing with noncovalent interaction analysis tools (e.g., NCI plots via Multiwfn) .

Q. What computational methods are effective for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended:

  • Use Multiwfn to analyze electron localization functions (ELF) and electrostatic potential (ESP) surfaces, identifying nucleophilic sites (e.g., the 4-hydroxyphenyl group) .
  • Apply the Colle-Salvetti correlation-energy formula to refine exchange-correlation effects, particularly for sulfur-containing heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s degradation pathways?

  • Methodological Answer :

  • Perform aerobic degradation assays with Rhodococcus sp. strain RX-3, isolating intermediates via GC-MS (e.g., carbamimidothioic acid derivatives) .
  • Compare experimental degradation products (e.g., m/z 308, 280) with DFT-predicted transition states. Discrepancies may arise from solvent effects or enzyme-mediated pathways not captured in gas-phase calculations.
  • Use Multiwfn to simulate Fukui indices, identifying reactive sites prone to oxidation or hydrolysis .

Q. What advanced techniques are suitable for probing noncovalent interactions between this compound and biological targets (e.g., fungal enzymes)?

  • Methodological Answer :

  • Employ NCI (Non-Covalent Interaction) plots derived from electron density gradients to visualize van der Waals interactions and hydrogen bonds at the target’s active site .
  • Combine molecular docking (e.g., AutoDock Vina) with Quantum Mechanics/Molecular Mechanics (QM/MM) to model steric repulsion between the tert-butyl group and hydrophobic enzyme pockets.
  • Validate predictions via isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. How can researchers address solubility challenges in aqueous-based assays for this compound?

  • Methodological Answer :

  • Solubility data (0.46 mg/L at pH 7, 25°C) suggests limited aqueous stability . Strategies include:
  • Using co-solvents (e.g., DMSO ≤1%) with surfactant additives (e.g., Tween-20) to enhance dispersion.
  • Derivatizing the 4-hydroxyphenyl group with PEGylated moieties to improve hydrophilicity.
  • Monitoring solubility via dynamic light scattering (DLS) to detect aggregation.

Data Contradiction Analysis

Q. Why do different studies report varying CAS numbers (e.g., 69327-76-0 vs. 953030-84-7) for structurally similar thiadiazinanones?

  • Methodological Answer :

  • The discrepancy arises from stereochemical variations (e.g., Z/E isomers) and regulatory naming conventions. For example, 953030-84-7 refers to the (Z)-isomer of buprofezin, a pesticidal analog .
  • Confirm stereochemistry via NMR (NOESY for spatial proximity) and XRD. Cross-reference regulatory documents (e.g., U.S. H.R. 4521) for approved CAS designations .

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